molecular formula C8H6N2O2 B1293443 1H-Pyrrolo[3,2-c]pyridine-4-carboxylic acid CAS No. 1040682-84-5

1H-Pyrrolo[3,2-c]pyridine-4-carboxylic acid

Cat. No. B1293443
CAS RN: 1040682-84-5
M. Wt: 162.15 g/mol
InChI Key: KDGNDVIFEUMRNO-UHFFFAOYSA-N
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Description

The compound "1H-Pyrrolo[3,2-c]pyridine-4-carboxylic acid" is a heterocyclic organic structure that is part of a broader class of compounds with potential biological activity. While the provided papers do not directly discuss this exact compound, they do provide insights into similar heterocyclic compounds, their synthesis, molecular structure, chemical reactions, and physical and chemical properties.

Synthesis Analysis

The synthesis of heterocyclic compounds similar to "this compound" can be achieved through various methods. For instance, a green synthesis approach for dihydropyrimidinones using silica gel-supported l-pyrrolidine-2-carboxylic acid-4-hydrogen sulfate is described, highlighting the importance of environmentally benign protocols in modern chemistry . Additionally, the synthesis of 4-hydroxy-1H-pyrrole-2,3-dicarboxylic acid derivatives through the coupling of acetylenic esters and α-amino acids in the presence of isocyanide or carbodiimide is reported, showcasing a one-step procedure for constructing complex heterocycles . These methods could potentially be adapted for the synthesis of "this compound."

Molecular Structure Analysis

The molecular structure of heterocyclic compounds is often characterized by the presence of intramolecular hydrogen bonds, which can significantly influence the stability and reactivity of the molecule. A study on pyridine-2,3-dicarboxylic acid using neutron diffraction revealed a very short, asymmetrical intramolecular hydrogen bond, which could be indicative of similar structural features in related compounds . Understanding these structural details is crucial for the rational design of new compounds with desired properties.

Chemical Reactions Analysis

The reactivity of heterocyclic carboxylic acids is diverse, as evidenced by the functionalization reactions of 4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carboxylic acid with 2,3-diaminopyridine, leading to different products depending on the reaction conditions . This suggests that "this compound" could also undergo various chemical transformations, which could be exploited for the synthesis of novel derivatives with potential pharmacological applications.

Physical and Chemical Properties Analysis

The physical and chemical properties of heterocyclic compounds are influenced by their molecular structure. For example, the discovery of 1H-pyrrolo[2,3-c]pyridine-7-carboxamides as allosteric mGluR5 antagonists demonstrates how modifications to the heterocyclic scaffold can improve physico-chemical parameters such as aqueous solubility while retaining high in vitro potency . Similarly, the structural development of 1H-pyrazolo-[3,4-b]pyridine-4-carboxylic acid derivatives as human peroxisome proliferator-activated receptor alpha (PPARα)-selective agonists shows the importance of steric bulkiness and the position of substituents for biological activity . These findings could inform the design and optimization of "this compound" derivatives for specific applications.

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis Techniques : The compound 1H-Pyrrolo[3,2-c]pyridine-4-carboxylic acid and its derivatives have been synthesized through various chemical reactions. For instance, Bencková and Krutošíková (1997) describe the synthesis of Pyrrolo[2′,3′:4,5]furo[3,2-c]pyridine-2-carboxylic acid and its derivatives, demonstrating the versatility and potential modifications of this compound for various applications (Bencková & Krutošíková, 1997).

  • Crystal Structure Determination : The crystal structure and molecular arrangement of derivatives of this compound are crucial for understanding their properties. Chiaroni et al. (1994) investigated the X-ray structure of 1-Tosyl-1H-pyrrolo[2,3-c]pyridine-5-carboxylic acid ethyl ester, providing insights into the molecular packing and shape of these compounds (Chiaroni, Riche, Dekhane & Dodd, 1994).

Chemical Properties and Reactions

  • Reactivity and Transformations : Research into the chemical reactivity and transformations of this compound and its analogs offers insights into potential applications. For example, Lichitsky et al. (2010) discuss the preparation of 5-oxo-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acids via three-component condensation, highlighting the compound's versatility in synthetic chemistry (Lichitsky, Dudinov, Komogortsev & Krayushkin, 2010).

  • Molecular Interaction and Synthon Analysis : The study of molecular interactions and synthons involving derivatives of this compound can inform crystal engineering strategies. Vishweshwar et al. (2002) examined the occurrence of carboxylic acid-pyridine supramolecular synthon in the crystal structures of pyrazinecarboxylic acids, relevant to understanding the structural features of pyrrolopyridine compounds (Vishweshwar, Nangia & Lynch, 2002).

Potential Applications

  • Metal-Organic Frameworks : The development of metal-organic frameworks (MOFs) using pyridine and carboxylic acid derivatives is a field of active research. Ghosh and Bharadwaj (2005) describe a metal-organic framework that forms a polycatenane-like structure, indicating the potential for using pyrrolopyridine derivatives in the design of MOFs (Ghosh & Bharadwaj, 2005).

  • Chemical Synthesis and Drug Design : The synthesis of various derivatives and analogs of this compound contributes to drug design and development. Research by Schneller and Hosmane (1978) on the preparation of 4-amino-6-hydroxy-1H-pyrrolo[3,2-c]pyridine highlights the compound's potential in medicinal chemistry (Schneller & Hosmane, 1978).

properties

IUPAC Name

1H-pyrrolo[3,2-c]pyridine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O2/c11-8(12)7-5-1-3-9-6(5)2-4-10-7/h1-4,9H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDGNDVIFEUMRNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=C1C(=NC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20649814
Record name 1H-Pyrrolo[3,2-c]pyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20649814
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1040682-84-5
Record name 1H-Pyrrolo[3,2-c]pyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20649814
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1040682-84-5
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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